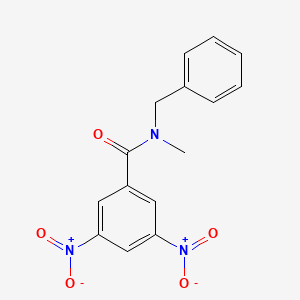

N-benzyl-N-methyl-3,5-dinitrobenzamide

Description

Properties

IUPAC Name |

N-benzyl-N-methyl-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5/c1-16(10-11-5-3-2-4-6-11)15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVHWZCIXWPNDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-3,5-dinitrobenzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method offers several advantages, including low reaction times, high yields, and an eco-friendly process .

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amines under specific conditions.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The benzyl and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4). The reactions typically occur under mild to moderate conditions, depending on the desired product.

Major Products

The major products formed from these reactions include various amine derivatives and substituted benzamides, which can be further utilized in different applications.

Scientific Research Applications

N-benzyl-N-methyl-3,5-dinitrobenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For instance, it has been studied for its potential to inhibit decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an enzyme involved in the biosynthesis of the mycobacterial cell wall. This inhibition can lead to the disruption of cell wall synthesis and, consequently, the death of the bacterial cell .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Substituent Effects on Molecular Geometry

- N-Methyl-3,5-dinitrobenzamide : X-ray crystallography reveals two independent molecules in the asymmetric unit, with dihedral angles between the amide plane and benzene ring of 29.82° and 31.17°. Intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice .

- Crystallization from ethanol yields a structure refined to an R-factor of 0.067, with hydrogen-bonding patterns similar to the methyl analog .

- N,N-Dicyclohexyl-3,5-dinitrobenzamide : Bulky cyclohexyl groups increase hydrophobicity and disrupt planar stacking, leading to distinct crystal packing dominated by van der Waals interactions .

Table 1: Structural Parameters of Selected Analogs

Anti-Tuberculosis Activity

- N-Alkylphenyl-3,5-dinitrobenzamide analogs : A series of 43 derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv. Substituents on the benzyl group (e.g., electron-donating or -withdrawing groups) significantly impact minimum inhibitory concentration (MIC) values. For example, halogenated derivatives showed MICs as low as 0.5 µg/mL, while bulky alkyl groups reduced potency .

- The N-methyl group may enhance metabolic stability compared to N-H analogs .

Binding Affinity in Pi-Pi Complexation

- N-Methyl-3,5-dinitrobenzamide (DNB): Forms complexes with aromatic donors (e.g., dimethylacetamide, DMA) via charge-transfer interactions. Binding constants (K) and Gibbs free energy (ΔG) were determined via NMR titration, with ΔG = −5.2 kcal/mol, indicating moderate affinity .

Physicochemical Properties

Solubility and Hydrophobicity

- N-Methyl-3,5-dinitrobenzamide : LogP ≈ 2.4 (estimated), with moderate solubility in polar aprotic solvents .

- N-Benzyl-N-methyl-3,5-dinitrobenzamide : Higher molecular weight (301.25 g/mol) and logP (~2.8) due to the benzyl group, suggesting lower aqueous solubility .

- N,N-Dicyclohexyl-3,5-dinitrobenzamide : Extremely hydrophobic (logP > 5), limiting applications in biological systems but useful in host-guest chemistry .

Hydrogen-Bonding Capacity

- N-Methyl and N-Ethyl derivatives: One hydrogen-bond donor (N–H) and five acceptors (carbonyl and nitro O atoms) .

- N-Benzyl-N-methyl derivative: No hydrogen-bond donors (due to N-methylation), reducing polar interactions but increasing membrane permeability .

Q & A

Q. What are the established synthetic routes for N-benzyl-N-methyl-3,5-dinitrobenzamide, and what methodological considerations are critical for optimizing yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

Nitro Group Introduction : Nitration of benzamide precursors using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Benzylation and Methylation : Sequential alkylation with benzyl and methyl halides in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or THF.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the pure product.

Key Considerations :

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign aromatic protons (δ 8.5–9.0 ppm for nitro groups) and benzyl/methyl substituents (δ 2.5–4.5 ppm).

- NOESY/ROESY : Confirm spatial proximity of benzyl and methyl groups.

- IR Spectroscopy : Identify NO₂ asymmetric stretching (~1530 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹).

- Single-Crystal X-ray Diffraction :

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer:

- Antimicrobial Screening :

- Use broth microdilution (CLSI guidelines) against Mycobacterium tuberculosis (MIC determination) and Gram-positive/negative pathogens.

- Include positive controls (e.g., isoniazid for TB) and solvent controls.

- Cytotoxicity Assays :

- Test on mammalian cell lines (e.g., HEK293) via MTT assays to assess selectivity.

- Data Interpretation :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance the antitubercular activity of this compound?

Methodological Answer:

- Modifications :

- Benzyl Group : Introduce electron-withdrawing substituents (e.g., -Cl, -F) to enhance lipophilicity and membrane penetration.

- Nitro Groups : Replace one nitro group with a bioisostere (e.g., trifluoromethyl) to reduce metabolic instability.

- Assay Design :

- Synthesize derivatives via parallel combinatorial chemistry.

- Screen against drug-resistant M. tuberculosis strains (e.g., XDR-TB) and quantify intracellular bactericidal activity in macrophages .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

Methodological Answer:

- Common Issues :

- Twinning : Crystals may form pseudo-merohedral twins due to symmetry mismatches.

- Disorder : Flexible benzyl/methyl groups may occupy multiple positions.

- Solutions :

Q. How can computational methods elucidate the mechanism of action of this compound against M. tuberculosis?

Methodological Answer:

- Molecular Docking :

- Target enzymes (e.g., DprE1, a nitroreductase) using AutoDock Vina or Schrödinger Suite.

- Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS).

- QSAR Modeling :

Q. How should researchers address contradictory data in biological activity across studies?

Methodological Answer:

- Case Example : Discrepant MIC values for M. tuberculosis may arise from:

- Assay Conditions : Variations in inoculum size, media composition, or incubation time.

- Compound Stability : Degradation under assay conditions (e.g., light exposure).

- Resolution Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.